4-Butyl-2-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

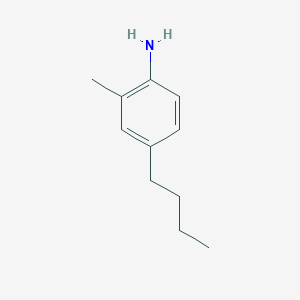

Structure

3D Structure

Properties

IUPAC Name |

4-butyl-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-3-4-5-10-6-7-11(12)9(2)8-10/h6-8H,3-5,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXOXRXZCAMPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=C(C=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342013 | |

| Record name | 4-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72072-16-3 | |

| Record name | 4-Butyl-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 4-Butyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 4-Butyl-2-methylaniline, a key intermediate in the synthesis of pharmacologically active compounds. This document outlines its physicochemical characteristics, spectroscopic profile, and significant role in the development of novel anticancer agents.

Core Chemical Properties

This compound, also known as 4-butyl-2-methylbenzenamine, is an aromatic amine with a distinct substitution pattern that contributes to its utility in organic synthesis.[1]

| Property | Value | Source |

| CAS Number | 72072-16-3 | [1] |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Red to Dark Brown Oil | [1] |

| Boiling Point (Predicted) | 264.3 ± 9.0 °C | [1] |

| Density (Predicted) | 0.939 ± 0.06 g/cm³ | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1] |

Spectroscopic Data Summary

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While raw spectral data is not fully available, the following tables summarize the available information and its sources.

Mass Spectrometry (MS) The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center. The key mass-to-charge ratios (m/z) are noted as 120, 163, and 121.[2]

| Database/Source | Key Features |

| NIST Mass Spectrometry Data Center | GC-MS data available. |

| PubChem | Spectrum available under CID 577772.[2] |

Infrared (IR) Spectroscopy The vapor phase IR spectrum is available for reference.

| Database/Source | Spectrum Type |

| PubChem | Vapor Phase IR Spectrum.[2] |

| NIST Chemistry WebBook | IR spectrum available for related compounds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy Specific ¹H and ¹³C NMR data for this compound are not readily available in the public domain. However, data for the closely related compound, 4-butylaniline, can provide an estimation of expected chemical shifts.

| Nucleus | Expected Chemical Shift Ranges (ppm) |

| ¹H NMR | Aromatic Protons: ~6.5-7.5 ppmAliphatic Protons (butyl chain): ~0.9-2.6 ppmAmine Protons: Broad singlet, variable chemical shiftMethyl Protons: ~2.0-2.3 ppm |

| ¹³C NMR | Aromatic Carbons: ~115-150 ppmAliphatic Carbons (butyl chain): ~14-35 ppmMethyl Carbon: ~17-20 ppm |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not prominently available in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for the synthesis of substituted anilines. A common approach involves the Friedel-Crafts acylation of o-toluidine followed by a Clemmensen or Wolff-Kishner reduction.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

General Experimental Workflow for Analogous Syntheses:

Caption: General workflow for organic synthesis and purification.

Biological Significance and Signaling Pathways

This compound is a crucial precursor for the synthesis of SMIP004-7, a small molecule inhibitor of mitochondrial complex I with demonstrated anti-cancer properties.[1] SMIP004-7 has been shown to be effective against drug-resistant cancers.[1]

Mechanism of Action:

SMIP004-7 functions as a ubiquinone uncompetitive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[1] It selectively binds to a distinct N-terminal region of the NDUFS2 subunit of Complex I, leading to the rapid disassembly of the complex.[1] This disruption of the mitochondrial respiratory chain results in:

-

Inhibition of Mitochondrial Respiration: Leading to a decrease in ATP production.

-

Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress within the cancer cells.

-

Activation of the Unfolded Protein Response (UPR): The accumulation of ROS and disruption of cellular homeostasis triggers the UPR, a cellular stress response.

-

Induction of Apoptosis: Prolonged and severe UPR activation ultimately leads to programmed cell death (apoptosis) in cancer cells.

Signaling Pathway:

Caption: SMIP004-7 induced signaling pathway to apoptosis.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[3] Personal protective equipment, including suitable protective clothing, gloves, and tightly fitting safety goggles, should be worn.[3] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[3]

In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3] For spills, ensure adequate ventilation, remove all sources of ignition, and collect the material for proper disposal.[3] Discharge into the environment must be avoided.[3]

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug development, particularly in the synthesis of novel anti-cancer agents. Its derivative, SMIP004-7, demonstrates a potent and selective mechanism of action against cancer cells by targeting mitochondrial complex I and inducing the unfolded protein response. Further research into the synthesis and applications of this compound and its derivatives is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to 4-Butyl-2-methylaniline (CAS: 72072-16-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Butyl-2-methylaniline, a key chemical intermediate in the synthesis of biologically active molecules. This document details its physicochemical properties, synthesis, spectral data, and its significant role as a precursor to mitochondrial complex I inhibitors for cancer research.

Chemical and Physical Properties

This compound is a substituted aniline with a butyl group at the 4-position and a methyl group at the 2-position of the benzene ring.[1] Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 72072-16-3 | [1] |

| Molecular Formula | C₁₁H₁₇N | [1] |

| Molecular Weight | 163.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Red to Dark Brown Oil (Predicted) | [2] |

| Boiling Point | 264.3±9.0 °C (Predicted) | [2] |

| Density | 0.939±0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.75±0.10 (Predicted) | [2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [2] |

Synthesis

A potential synthetic workflow is outlined below. This is a generalized procedure and would require optimization for this specific target molecule.

Spectroscopic Data

Detailed, experimentally verified spectral data for this compound are not widely published. However, based on the known spectra of analogous compounds like 4-butylaniline and other methylated anilines, the following characteristic peaks can be predicted.[3][4][5]

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 6.8-7.0 ppm: Aromatic protons (multiplet, 3H).

-

δ 3.5-3.7 ppm: Amine protons (-NH₂) (broad singlet, 2H).

-

δ 2.4-2.6 ppm: Benzylic protons of the butyl group (-CH₂-) (triplet, 2H).

-

δ 2.1-2.2 ppm: Methyl protons (-CH₃) (singlet, 3H).

-

δ 1.5-1.7 ppm: Methylene protons of the butyl group (-CH₂-) (sextet, 2H).

-

δ 1.3-1.5 ppm: Methylene protons of the butyl group (-CH₂-) (sextet, 2H).

-

δ 0.9-1.0 ppm: Terminal methyl protons of the butyl group (-CH₃) (triplet, 3H).

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ 143-145 ppm: C-NH₂.

-

δ 135-137 ppm: C-butyl.

-

δ 128-130 ppm: Aromatic CH.

-

δ 126-128 ppm: Aromatic CH.

-

δ 118-120 ppm: C-methyl.

-

δ 114-116 ppm: Aromatic CH.

-

δ 34-36 ppm: Benzylic -CH₂- of butyl.

-

δ 33-35 ppm: -CH₂- of butyl.

-

δ 22-24 ppm: -CH₂- of butyl.

-

δ 17-19 ppm: Ar-CH₃.

-

δ 13-15 ppm: Terminal -CH₃ of butyl.

Mass Spectrometry (GC-MS): The PubChem entry for this compound lists GC-MS data with major peaks (m/z) at 120, 163, and 121.[1] The peak at m/z 163 corresponds to the molecular ion [M]⁺.

Biological Significance and Applications in Drug Discovery

This compound is a crucial building block for the synthesis of compounds targeting mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first and largest enzyme of the electron transport chain.[2] Inhibition of complex I is a promising strategy in cancer therapy as many cancer cells are highly dependent on oxidative phosphorylation for energy production.

This compound is a precursor to SMIP004-7, a potent and selective inhibitor of mitochondrial Complex I.[2] SMIP004-7 has demonstrated significant anti-cancer activity, particularly in triple-negative breast cancer models.[2]

Mechanism of Action

Derivatives of this compound, such as SMIP004-7, exert their biological effects through a unique mechanism of action on mitochondrial complex I.

SMIP004-7 has been shown to bind to a distinct N-terminal region of the NDUFS2 subunit of complex I.[2][6] This binding is uncompetitive with respect to ubiquinone and leads to the rapid disassembly of the complex.[2][6] The disruption of complex I inhibits the electron transport chain, leading to decreased mitochondrial respiration, ATP depletion, and subsequent activation of the unfolded protein response (UPR), ultimately inducing apoptosis in cancer cells.

Signaling Pathway

The inhibition of mitochondrial complex I by this compound derivatives triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.

Experimental Protocols

Researchers investigating the biological effects of this compound and its derivatives would likely employ assays to measure mitochondrial complex I activity. Below is a generalized protocol based on commercially available colorimetric assay kits.

Mitochondrial Complex I Activity Assay (Colorimetric)

Principle: This assay measures the NADH-ubiquinone oxidoreductase activity of complex I. The enzyme is immunocaptured in a microplate well, and its activity is determined by following the oxidation of NADH to NAD⁺, which is coupled to the reduction of a colorimetric dye.

Materials:

-

Isolated mitochondria from cell or tissue samples.

-

Mitochondrial Complex I Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar suppliers).[7][8]

-

Microplate reader capable of kinetic measurements.

-

Phosphate-buffered saline (PBS).

-

Detergent for protein extraction.

Experimental Workflow:

Procedure:

-

Mitochondria Isolation: Isolate mitochondria from the desired cells or tissues using a standard protocol or a commercial kit.

-

Protein Quantification: Determine the protein concentration of the mitochondrial isolates using a standard method (e.g., BCA assay).

-

Sample Preparation: Dilute the mitochondrial samples to the recommended concentration in the assay buffer. Prepare parallel samples with and without a specific complex I inhibitor (like rotenone, provided in most kits) to determine the specific activity. Test compounds, such as derivatives of this compound, would be added at this stage.

-

Assay Plate Setup: Add the prepared samples to the wells of the microplate provided in the kit.

-

Reaction Initiation: Add the assay solution containing NADH and the colorimetric dye to each well to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the absorbance at the specified wavelength (e.g., 450 nm or 600 nm, depending on the kit) in kinetic mode for a set period (e.g., 30 minutes).[7][9]

-

Data Analysis: Calculate the rate of change in absorbance over time. The specific complex I activity is determined by subtracting the rate of the inhibitor-treated sample from the total activity rate.

Quantitative Data for Derivatives

While specific quantitative biological data for this compound is scarce in the literature, data for its derivative, SMIP004-7, highlights the potential of this chemical scaffold.

| Compound | Cell Line | Assay | Value | Reference |

| SMIP004-7 | LAPC4 (prostate cancer) | Cell Death (IC₅₀) | 0.68 µM | (Inferred from[7]) |

| SMIP004-7 | LNCaP-S14 (prostate cancer) | Cell Death (IC₅₀) | ~5x less potent than in LAPC4 | (Inferred from[7]) |

| SMIP004-7 | MDA-MB-231 (breast cancer) | Xenograft Tumor Growth Inhibition | ~5-fold inhibition | (Inferred from[7]) |

Conclusion

This compound is a valuable chemical intermediate, primarily recognized for its role as a precursor in the synthesis of potent mitochondrial complex I inhibitors. Its derivatives have shown significant promise in preclinical cancer models, acting through a mechanism that involves the disassembly of complex I and the induction of the unfolded protein response. This technical guide provides a foundational understanding of its properties, synthesis, and biological context, offering a valuable resource for researchers in medicinal chemistry and drug discovery. Further investigation into the direct biological activities of this compound and the development of novel derivatives are warranted to explore the full therapeutic potential of this chemical class.

References

- 1. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Unfolded protein response - Wikipedia [en.wikipedia.org]

- 6. Metabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. abcam.com [abcam.com]

- 9. merckmillipore.com [merckmillipore.com]

Synthesis of 4-Butyl-2-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 4-butyl-2-methylaniline, a valuable intermediate in the preparation of various organic compounds. The synthesis is a multi-step process involving the protection of the amino group of the starting material, followed by a Friedel-Crafts acylation to introduce the butyl precursor, and a final reduction and deprotection step to yield the target molecule. This guide outlines the detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound from the readily available starting material, 2-methylaniline (o-toluidine), is most effectively achieved through a three-step sequence. This approach is necessary to control the regioselectivity of the acylation step and to prevent undesirable side reactions that can occur with a free amino group.

The overall transformation can be summarized as follows:

-

Protection of the Amino Group: The amino group of 2-methylaniline is first protected by acetylation to form N-(2-methylphenyl)acetamide. This step deactivates the ring slightly and directs the subsequent electrophilic substitution to the para position.

-

Friedel-Crafts Acylation: The protected intermediate, N-(2-methylphenyl)acetamide, undergoes a Friedel-Crafts acylation with butyryl chloride in the presence of a Lewis acid catalyst to introduce the butyryl group at the 4-position, yielding N-(4-butyryl-2-methylphenyl)acetamide.

-

Clemmensen Reduction and Deprotection: The final step involves a Clemmensen reduction, which simultaneously reduces the keto group of the butyryl substituent to a methylene group and hydrolyzes the acetamide to regenerate the amino group, affording the desired this compound.

The following diagram illustrates the logical flow of this synthetic strategy.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis of this compound.

Step 1: Synthesis of N-(2-methylphenyl)acetamide (Protection)

This initial step protects the amino group of 2-methylaniline to prevent its reaction with the Lewis acid catalyst in the subsequent Friedel-Crafts acylation and to ensure para-selectivity.

Reaction Scheme:

2-Methylaniline + Acetic Anhydride → N-(2-methylphenyl)acetamide

Experimental Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline and a slight excess of acetic anhydride.

-

Heat the reaction mixture to approximately 100-120 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water with stirring to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure N-(2-methylphenyl)acetamide.

-

Dry the purified product under vacuum.

Step 2: Synthesis of N-(4-butyryl-2-methylphenyl)acetamide (Friedel-Crafts Acylation)

This step introduces the four-carbon acyl group to the aromatic ring at the position para to the acetamido group.

Reaction Scheme:

N-(2-methylphenyl)acetamide + Butyryl Chloride --(AlCl₃)--> N-(4-butyryl-2-methylphenyl)acetamide

Experimental Procedure:

-

In a dry, three-necked flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the suspension in an ice bath.

-

Slowly add butyryl chloride to the cooled suspension with stirring.

-

Add a solution of N-(2-methylphenyl)acetamide in the same solvent dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic extracts, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound (Clemmensen Reduction and Deprotection)

The final step accomplishes both the reduction of the ketone to an alkane and the hydrolysis of the amide to the free amine.

Reaction Scheme:

N-(4-butyryl-2-methylphenyl)acetamide --(Zn(Hg), HCl)--> this compound

Experimental Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride for a short period, then decanting the solution and washing the solid with water.

-

In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent such as toluene.

-

Add the N-(4-butyryl-2-methylphenyl)acetamide to the flask.

-

Heat the mixture to a vigorous reflux with stirring for an extended period (typically 24-48 hours). Additional portions of hydrochloric acid may be required during the reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture and separate the organic layer.

-

Extract the aqueous layer with the organic solvent.

-

Carefully neutralize the aqueous layer with a strong base (e.g., sodium hydroxide solution) while cooling in an ice bath, until it is strongly alkaline.

-

Extract the liberated amine into a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine all organic extracts, wash with water, and dry over anhydrous potassium carbonate.

-

Filter and remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the final product by vacuum distillation or column chromatography.

The following diagram provides a visual representation of the experimental workflow.

Caption: A summary of the experimental workflow.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting material, intermediates, and the final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2-Methylaniline | C₇H₉N | 107.15 | Colorless to yellow liquid | -14 | 200 |

| N-(2-methylphenyl)acetamide | C₉H₁₁NO | 149.19 | White solid | 110-112 | 296 |

| N-(4-butyryl-2-methylphenyl)acetamide | C₁₃H₁₇NO₂ | 219.28 | Solid | Not readily available | Not readily available |

| This compound | C₁₁H₁₇N | 163.26 | Red to dark brown oil[1] | Not applicable | 264.3 (Predicted)[1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Values |

| Mass Spectrometry (GC-MS) | m/z: 163 (M+), 120, 121[2] |

| ¹H NMR (CDCl₃, δ in ppm) | ~0.9 (t, 3H, -CH₃), ~1.3-1.6 (m, 4H, -CH₂-CH₂-), ~2.2 (s, 3H, Ar-CH₃), ~2.5 (t, 2H, Ar-CH₂-), ~3.6 (br s, 2H, -NH₂), ~6.6-7.0 (m, 3H, Ar-H) |

| ¹³C NMR (CDCl₃, δ in ppm) | ~14.0, 17.0, 22.5, 33.8, 35.0, 115.5, 121.8, 127.0, 129.5, 137.5, 142.5 |

| IR (neat, cm⁻¹) | ~3450, 3360 (N-H stretch), ~2955, 2925, 2855 (C-H stretch), ~1620 (N-H bend), ~1510 (aromatic C=C stretch) |

(Note: Predicted and typical spectroscopic values are provided for guidance. Actual values may vary based on experimental conditions and instrumentation.)

Safety Considerations

-

2-Methylaniline: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

-

Aluminum Chloride: Corrosive and reacts violently with water. Handle in a dry environment and add to reaction mixtures carefully.

-

Butyryl Chloride: Corrosive and a lachrymator. Handle in a fume hood.

-

Hydrochloric Acid (concentrated): Highly corrosive and gives off toxic fumes. Handle with extreme care in a fume hood.

-

Mercury(II) Chloride: Highly toxic. Handle with extreme care and dispose of waste according to institutional guidelines.

-

Solvents: Dichloromethane and other organic solvents are volatile and may be flammable or toxic. Handle in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety protocols.

References

An In-depth Technical Guide to 4-Butyl-2-methylaniline

IUPAC Name: 4-butyl-2-methylaniline[1]

This technical guide provides a comprehensive overview of this compound, a compound of interest for researchers in drug development and mitochondrial biology. It covers its chemical properties, biological activity, and a plausible synthetic strategy.

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 72072-16-3 | ChemicalBook[2], PubChem[1] |

| Molecular Formula | C₁₁H₁₇N | ChemicalBook[2], PubChem[1] |

| Molecular Weight | 163.26 g/mol | ChemicalBook[2], PubChem[1] |

| Appearance | Red to Dark Brown Oil | ChemicalBook[2] |

| Boiling Point | 264.3 ± 9.0 °C (Predicted) | ChemicalBook[2] |

| Density | 0.939 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| pKa | 4.75 ± 0.10 (Predicted) | ChemicalBook[2] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | ChemicalBook[2] |

| InChI Key | JTXOXRXZCAMPHL-UHFFFAOYSA-N | ChemicalBook[2], PubChem[1] |

Biological Activity and Mechanism of Action

This compound, also identified in research contexts as SMIP004-7, is a potent and selective inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[2] Its mechanism of action is distinct and highly specific.

Mechanism of Action: The compound acts as a ubiquinone uncompetitive inhibitor.[2] It selectively binds to a specific N-terminal region of the NDUFS2 subunit, a core component of mitochondrial Complex I.[2] This binding event is critical as the interface between the NDUFS2 and NDUFS7 subunits forms the binding pocket for ubiquinone and various inhibitors.[3] The interaction of this compound with NDUFS2 leads to the rapid disassembly of the entire Complex I assembly.[2]

The disruption of Complex I blocks the transfer of electrons from NADH to ubiquinone, a crucial step in the electron transport chain. This inhibition disrupts the proton gradient necessary for ATP synthesis, leading to a decrease in cellular energy production and an increase in reactive oxygen species (ROS).[3] Due to its ability to inhibit the growth of triple-negative breast cancer xenografts in mice, this compound is under investigation for its therapeutic potential.[2] It is also used in the preparation of substituted acetamides that function as antagonists of MDR (multidrug resistance) proteins in cancer therapy.[2]

Caption: Mechanism of action for this compound as a Mitochondrial Complex I inhibitor.

Experimental Protocols & Synthetic Strategy

Proposed Synthetic Protocol:

This protocol describes a multi-step synthesis starting from o-toluidine.

-

Amine Protection:

-

Objective: To protect the reactive aniline group to prevent side reactions during Friedel-Crafts acylation.

-

Procedure: In a round-bottom flask, dissolve o-toluidine in a suitable solvent like acetic acid. Add acetic anhydride dropwise while stirring in an ice bath. Allow the reaction to warm to room temperature and stir for 2-3 hours. Quench the reaction with water and collect the precipitated N-(2-methylphenyl)acetamide by filtration. Wash the solid with cold water and dry under vacuum.

-

-

Friedel-Crafts Acylation:

-

Objective: To introduce a four-carbon acyl group at the para position to the methyl group.

-

Procedure: Suspend the N-(2-methylphenyl)acetamide and a Lewis acid catalyst (e.g., AlCl₃) in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (N₂). Cool the mixture in an ice bath. Add butyryl chloride dropwise. After the addition, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC). Carefully quench the reaction by pouring it over crushed ice and HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield N-(4-butyryl-2-methylphenyl)acetamide.

-

-

Clemmensen Reduction:

-

Objective: To reduce the ketone from the acylation step to a methylene group, forming the butyl chain.

-

Procedure: Prepare amalgamated zinc by stirring zinc powder with a dilute HgCl₂ solution. Add the N-(4-butyryl-2-methylphenyl)acetamide, concentrated hydrochloric acid, and toluene to the amalgamated zinc. Heat the mixture to reflux for 8-12 hours. After cooling, separate the organic layer, neutralize any remaining acid, wash with water, and dry. Purify the product, N-(4-butyl-2-methylphenyl)acetamide, by column chromatography.

-

-

Amine Deprotection:

-

Objective: To remove the acetyl protecting group and yield the final product.

-

Procedure: Reflux the N-(4-butyl-2-methylphenyl)acetamide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH) for several hours. After the reaction is complete, cool the mixture and neutralize it to precipitate the product. Extract the this compound with a suitable organic solvent (e.g., ethyl acetate). Wash the organic extract, dry it over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The final product can be purified by distillation or column chromatography.

-

Caption: A plausible synthetic workflow for the preparation of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-Butyl-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Butyl-2-methylaniline, an important intermediate in the synthesis of various organic compounds, including potential antagonists of multidrug resistance (MDR) proteins.[1][2] This document is intended to serve as a valuable resource for professionals in research and drug development by presenting key data, outlining relevant experimental methodologies, and illustrating a representative synthetic workflow.

Core Physical Properties

This compound is a substituted aniline that presents as a red to dark brown oil at room temperature.[1] Its physical characteristics are crucial for its handling, application in synthetic chemistry, and for the purification of its derivatives. A summary of its key physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | [3] |

| Molecular Weight | 163.26 g/mol | [1][3] |

| Appearance | Red to Dark Brown Oil | [1] |

| Boiling Point | 264.3 ± 9.0 °C (Predicted) | [1] |

| Density | 0.939 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [1][4] |

Experimental Protocols

While specific experimental data for the determination of all physical properties of this compound are not extensively published, standard methodologies for similar organic compounds can be applied. The following sections detail generalized protocols for the key experiments.

Determination of Boiling Point

The boiling point of a liquid is a critical indicator of its purity. For an aniline derivative like this compound, the capillary tube method is a common and reliable technique.

Methodology:

-

A small amount of the this compound sample is introduced into a Thiele tube or a similar heating apparatus containing a high-boiling point liquid (e.g., paraffin oil).

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The apparatus is heated slowly, and the temperature is monitored with a calibrated thermometer.

-

The boiling point is recorded as the temperature at which a steady stream of bubbles emerges from the capillary tube and the liquid level inside the capillary is the same as the outside.

Determination of Density

The density of a liquid compound can be accurately measured using gravimetric methods.

Methodology:

-

A calibrated pycnometer (a flask with a specific volume) is weighed empty.

-

The pycnometer is then filled with the this compound sample, ensuring no air bubbles are present, and weighed again.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. Temperature should be recorded as density is temperature-dependent.

Determination of Solubility

A qualitative assessment of solubility in various solvents is fundamental for reaction setup and purification processes.

Methodology:

-

To a test tube containing a small, measured amount of this compound (e.g., 0.1 mL), the solvent of interest (e.g., chloroform or ethyl acetate) is added dropwise.

-

After each addition, the mixture is agitated to observe for dissolution.

-

The compound is classified as "soluble," "slightly soluble," or "insoluble" based on the amount of solvent required to form a clear solution. For "slightly soluble," a noticeable but incomplete dissolution occurs with a standard amount of solvent.

Synthetic Workflow Visualization

This compound is a valuable starting material in multi-step organic syntheses. The following diagram illustrates a generic two-step synthesis workflow, representing its role as a precursor to more complex molecules, such as the aforementioned MDR protein antagonists.

Caption: Generic two-step synthesis from this compound.

References

An In-depth Technical Guide to 4-Butyl-2-methylaniline

An in-depth technical guide on the discovery and history of 4-Butyl-2-methylaniline, prepared for researchers, scientists, and drug development professionals.

Introduction

This compound is an aromatic amine that has garnered interest in medicinal chemistry, particularly in the development of novel anticancer agents. Its core structure serves as a scaffold for the synthesis of molecules targeting multidrug resistance (MDR) in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological activities of this compound and its derivatives.

While the specific historical discovery of this compound is not well-documented in readily available literature, its development can be contextualized within the broader history of aniline and its derivatives. Aniline was first isolated in 1826, and the subsequent exploration of substituted anilines has been a cornerstone of organic and medicinal chemistry for over a century[1]. The synthesis of alkylated anilines, in general, has been a subject of study since at least the mid-20th century, with various methods developed for their preparation[2].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily predicted data from chemical databases.

| Property | Value | Reference |

| CAS Number | 72072-16-3 | [3][4] |

| Molecular Formula | C₁₁H₁₇N | [3][4] |

| Molecular Weight | 163.26 g/mol | [3][4] |

| Boiling Point (Predicted) | 264.3 ± 9.0 °C | [3] |

| Density (Predicted) | 0.939 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 4.75 ± 0.10 | [3] |

| Form | Oil | [3] |

| Color | Red to Dark Brown | [3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |

Synthesis and Experimental Protocols

Step 1: Friedel-Crafts Acylation of o-Toluidine

This step introduces a butyryl group at the para position of o-toluidine. The amino group of o-toluidine is a strong activating group, directing the electrophilic substitution to the ortho and para positions. Due to steric hindrance from the methyl group, the para-substituted product is expected to be the major isomer.

General Experimental Protocol:

-

Amine Protection (Optional but Recommended): To avoid side reactions with the amino group, it can be protected as an acetamide. o-Toluidine is reacted with acetyl chloride or acetic anhydride in the presence of a base like pyridine.

-

Friedel-Crafts Acylation: The protected o-toluidine is then reacted with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in an inert solvent like dichloromethane or carbon disulfide. The reaction is typically carried out at low temperatures (0-5 °C) and then allowed to warm to room temperature.

-

Work-up: The reaction mixture is quenched by pouring it onto ice-water, followed by extraction with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated to yield the crude acylated product.

-

Deprotection: If the amine was protected, the protecting group is removed by acid or base hydrolysis to yield the aminoketone intermediate.

Step 2: Reduction of the Aminoketone

The carbonyl group of the intermediate aminoketone is reduced to a methylene group to yield this compound. The Clemmensen or Wolff-Kishner reduction are standard methods for this transformation.

General Experimental Protocol (Clemmensen Reduction):

-

Preparation of Zinc Amalgam: Zinc powder is amalgamated by treating it with a solution of mercuric chloride.

-

Reduction: The aminoketone is refluxed with the amalgamated zinc and concentrated hydrochloric acid.

-

Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction with an organic solvent. The organic layer is washed with a basic solution to neutralize any remaining acid, followed by water. The solvent is then removed to yield the final product, this compound, which can be further purified by distillation or chromatography.

Spectroscopic Data

While a complete set of experimentally obtained spectra for this compound is not available in the searched literature, some mass spectrometry data has been reported.

| Analysis | Data | Reference |

| GC-MS | Major peaks at m/z 120, 163, 121 | [4] |

Biological Activity and Drug Development

This compound is a key intermediate in the synthesis of substituted acetamides that act as antagonists of Multidrug Resistance (MDR) proteins.[3] MDR is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a broad range of structurally and functionally diverse anticancer drugs.

One notable derivative of this compound is SMIP004-7 . This compound is a cell-penetrant, potent, and selective uncompetitive inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase).[3] It has been shown to selectively bind to a distinct N-terminal region of the NDUFS2 subunit of Complex I, leading to its rapid disassembly.[3] This inhibition of mitochondrial respiration has been demonstrated to potently inhibit the growth of triple-negative breast cancer xenografts in mice.[3]

Signaling Pathway of SMIP004-7

The mechanism of action of SMIP004-7 involves the disruption of the mitochondrial electron transport chain, a critical pathway for cellular energy production.

Caption: Mechanism of SMIP004-7 induced inhibition of mitochondrial Complex I.

Conclusion

This compound is a valuable building block in the development of targeted cancer therapies. Its derivatives, such as SMIP004-7, have shown promise in overcoming multidrug resistance by targeting fundamental cellular processes like mitochondrial respiration. Further research into the synthesis and biological evaluation of other this compound derivatives may lead to the discovery of new and more effective anticancer agents. The development of a detailed and optimized synthetic protocol for this compound in the scientific literature would be a valuable contribution to this field.

References

Spectroscopic Profile of 4-Butyl-2-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Butyl-2-methylaniline (CAS No: 72072-16-3), a compound of interest in medicinal chemistry, particularly in the development of antagonists for multidrug resistance (MDR) proteins.[1][2] The following sections detail its mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic characteristics, offering a foundational dataset for its identification and characterization.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides key information about its molecular weight and fragmentation pattern, aiding in the confirmation of its molecular formula, C₁₁H₁₇N.[3][4]

Data Summary:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N | PubChem[3] |

| Molecular Weight | 163.26 g/mol | PubChem[3] |

| Major Peaks (m/z) | ||

| Base Peak | 120 | PubChem[3] |

| Molecular Ion (M+) | 163 | PubChem[3] |

| Other Significant Peak | 121 | PubChem[3] |

Fragmentation Pattern:

The fragmentation of this compound is consistent with the structure of an alkyl-substituted aniline. The molecular ion peak (M+) is observed at m/z 163, confirming the molecular weight of the compound. The base peak at m/z 120 likely results from the benzylic cleavage and loss of a propyl radical (CH₂CH₂CH₃), a common fragmentation pathway for butyl-substituted aromatic compounds. The peak at m/z 121 could be attributed to the subsequent rearrangement or fragmentation of the ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The spectrum will prominently feature absorptions corresponding to the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic portions of the molecule. While a complete experimental spectrum with peak assignments is not publicly available, the expected characteristic absorption bands are listed below based on typical values for similar aromatic amines.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450-3300 | N-H Stretch | Primary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (Butyl & Methyl) |

| 1620-1580 | C=C Stretch | Aromatic Ring |

| 1520-1480 | C=C Stretch | Aromatic Ring |

| 850-800 | C-H Bend (out-of-plane) | 1,2,4-trisubstituted benzene |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.9 | d | 1H | Ar-H |

| ~6.8 | dd | 1H | Ar-H |

| ~6.6 | d | 1H | Ar-H |

| ~3.6 (broad s) | s | 2H | -NH₂ |

| ~2.5 | t | 2H | Ar-CH₂- |

| ~2.1 | s | 3H | Ar-CH₃ |

| ~1.6 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.4 | m | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (ppm) | Assignment |

| ~143 | Ar-C-NH₂ |

| ~138 | Ar-C-butyl |

| ~130 | Ar-C-methyl |

| ~128 | Ar-CH |

| ~127 | Ar-CH |

| ~115 | Ar-CH |

| ~35 | Ar-CH₂- |

| ~33 | -CH₂-CH₂-CH₃ |

| ~22 | -CH₂-CH₃ |

| ~17 | Ar-CH₃ |

| ~14 | -CH₃ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the data is acquired over a spectral width of 0-10 ppm. For ¹³C NMR, a spectral width of 0-220 ppm is typically used with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: A small amount of liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, a solution of the compound in a volatile solvent like dichloromethane can be deposited on a single salt plate, and the solvent allowed to evaporate. The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. The background spectrum of the salt plates (or air) is subtracted from the sample spectrum.

Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Methodological & Application

Application Notes and Protocols: Uses of 4-Butyl-2-methylaniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-2-methylaniline is a substituted aniline that serves as a valuable building block in organic synthesis. Its unique structure, featuring a butyl group at the para position and a methyl group at the ortho position relative to the amino group, imparts specific properties that are leveraged in the synthesis of various target molecules. A primary application of this compound is in the preparation of biologically active N-acylated compounds, which have shown significant potential in the field of drug discovery, particularly in cancer research.

Key Application: Synthesis of N-(4-butyl-2-methylphenyl)acetamide (SMIP004)

A significant application of this compound is its use as a precursor for the synthesis of N-(4-butyl-2-methylphenyl)acetamide. This compound, also known by the identifier SMIP004, has been identified as a novel inducer of cancer-cell selective apoptosis, with activity against human prostate and breast cancer cells. SMIP004 and its analogs, such as SMIP004-7, function by inducing mitochondrial disruption and oxidative stress within cancer cells, leading to cell cycle arrest and apoptosis. The synthesis of this class of compounds highlights the importance of this compound as a key starting material in the development of potential anticancer therapeutics.

Experimental Protocols

Protocol 1: Synthesis of N-(4-butyl-2-methylphenyl)acetamide via Acylation with Acetic Anhydride

This protocol details the synthesis of N-(4-butyl-2-methylphenyl)acetamide from this compound using acetic anhydride as the acetylating agent.

Materials:

-

This compound

-

Acetic Anhydride

-

Sodium Acetate

-

Water

-

Ethanol

-

Hydrochloric Acid (concentrated)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus, etc.)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 20 mL of water. Due to the immiscibility of this compound in water, a biphasic mixture will be observed.

-

To this mixture, add 0.9 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt, which is soluble in water. Stir until a clear solution is obtained.

-

In a separate beaker, prepare a solution of 1.0 g of sodium acetate in 5 mL of water.

-

To the aqueous solution of the aniline hydrochloride, add 1.2 mL of acetic anhydride with stirring.

-

Immediately following the addition of acetic anhydride, add the previously prepared sodium acetate solution to the reaction mixture.

-

A white precipitate of N-(4-butyl-2-methylphenyl)acetamide should form.

-

Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash the filter cake with cold water.

-

Recrystallize the crude product from a mixture of ethanol and water to obtain pure N-(4-butyl-2-methylphenyl)acetamide.

-

Dry the purified product in a desiccator.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (e.g., IR, NMR).

Data Presentation

| Parameter | Value |

| Starting Material | This compound |

| Product | N-(4-butyl-2-methylphenyl)acetamide |

| Molecular Formula | C₁₃H₁₉NO |

| Molecular Weight | 205.30 g/mol |

| Typical Yield | 85-95% |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in ethanol, acetone |

Mandatory Visualization

Caption: Experimental workflow for the synthesis of N-(4-butyl-2-methylphenyl)acetamide.

Application Notes and Protocols: 4-Butyl-2-methylaniline as a Chemical Intermediate

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Butyl-2-methylaniline is a substituted aromatic amine that serves as a crucial intermediate in the synthesis of various organic compounds. Its molecular structure, featuring both alkyl and amino functionalities, makes it a versatile building block, particularly in the field of medicinal chemistry. This document provides detailed application notes for researchers utilizing this compound in the synthesis of biologically active molecules, with a focus on its role in the development of potential therapeutics for drug-resistant cancers.[1][2]

Data Presentation

The physicochemical properties of this compound are summarized in Table 1, providing essential data for experimental design and execution.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 72072-16-3[1][2][3] |

| Molecular Formula | C₁₁H₁₇N[1][3] |

| Molecular Weight | 163.26 g/mol [1] |

| Boiling Point | 264.3 ± 9.0 °C (Predicted)[3] |

| Density | 0.939 ± 0.06 g/cm³ (Predicted)[3] |

| pKa | 4.75 ± 0.10 (Predicted)[3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly)[3] |

Application in Medicinal Chemistry: Synthesis of MDR Protein Antagonists

A primary application of this compound is in the synthesis of substituted acetamides, which have been identified as antagonists of multidrug resistance (MDR) proteins.[1][2] These proteins are a significant cause of resistance to chemotherapy in cancer treatment. One such derivative, SMIP004-7, is a selective inhibitor of mitochondrial Complex I and has demonstrated potent anti-tumor activity in preclinical models of triple-negative breast cancer.[1][2]

The general synthetic approach involves the acylation of the aniline nitrogen of this compound. A common and efficient method for this transformation is the reaction with an acyl chloride, such as chloroacetyl chloride, in the presence of a base.[4][5]

Experimental Protocols

This section details the protocol for the synthesis of an N-substituted acetamide derivative from this compound, a key step in the preparation of MDR protein antagonists.

Protocol: Synthesis of 2-chloro-N-(4-butyl-2-methylphenyl)acetamide

This protocol outlines the synthesis of 2-chloro-N-(4-butyl-2-methylphenyl)acetamide, an important intermediate for further functionalization.

Materials:

-

This compound

-

Chloroacetyl chloride

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[4]

-

Anhydrous Tetrahydrofuran (THF)[4]

-

Deionized water

-

Standard laboratory glassware and stirring apparatus

Reaction Scheme:

Caption: Acylation of this compound.

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add the base (1.2 equivalents of TEA or DBU) to the solution with stirring.[4]

-

Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.[4]

-

Filter the solid product, wash with water, and dry under vacuum.[4]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data: The yields for the acylation of aromatic amines with chloroacetyl chloride are generally high.

Table 2: Expected Yield for the Synthesis of N-aryl acetamides

| Reactant | Product | Typical Yield (%) |

| Aromatic Amines | N-aryl-2-chloroacetamides | 75 - 95[4] |

Experimental Workflow Visualization

The overall experimental process can be visualized as a workflow diagram.

Caption: Experimental workflow for synthesis and purification.

References

Application Notes and Protocols: SMIP004 [N-(4-butyl-2-methyl-phenyl) acetamide], a Derivative of 4-Butyl-2-methylaniline, as a Mitochondrial Complex I Inhibitor

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SMIP004, chemically known as N-(4-butyl-2-methyl-phenyl) acetamide, is a novel small molecule that has been identified as a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase). Derived from 4-Butyl-2-methylaniline, SMIP004 and its analogs, such as SMIP004-7, represent a unique class of ubiquinone uncompetitive inhibitors. These compounds do not act on the conventional quinone-binding site but rather target a distinct N-terminal region of the catalytic subunit NDUFS2. This interaction leads to a rapid disassembly of Complex I, disruption of the mitochondrial respiratory chain, and subsequent induction of oxidative stress and apoptosis in cancer cells. These characteristics make SMIP004 and its derivatives valuable tools for research in cancer metabolism, mitochondrial biology, and drug development.

Mechanism of Action

SMIP004 exerts its inhibitory effect on mitochondrial Complex I through a distinct mechanism. Unlike many known Complex I inhibitors that compete with ubiquinone, SMIP004 acts as an uncompetitive inhibitor. This mode of inhibition suggests that SMIP004 binds to the enzyme-substrate complex. The primary molecular target of SMIP004 within Complex I is the NDUFS2 subunit, a core component of the complex. The binding of SMIP004 to NDUFS2 is reported to cause a rapid disassembly of the entire Complex I machinery. This disruption of Complex I leads to a cascade of downstream cellular events, including the inhibition of cellular respiration, an increase in mitochondrial reactive oxygen species (ROS) production, and the activation of pro-apoptotic signaling pathways.

Figure 1. Simplified signaling pathway of SMIP004-induced apoptosis.

Data Presentation

The following tables summarize the available quantitative data on the biological effects of SMIP004 and its analog SMIP004-7.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| SMIP004 | LNCaP-S14 | Cell Viability | 3.53 | Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via UPR Signaling |

| SMIP004-7 | LNCaP-S14 | Cell Viability | 0.68 | Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via UPR Signaling |

| Compound | Effect on Tumor Growth | Model System | Reference |

| SMIP004-7 | Potently suppressed tumor growth, with complete inhibition in 3 out of 6 animals. | LNCaP-S14 prostate cancer xenografts in mice | Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via UPR Signaling |

| SMIP004-7 | Inhibited the growth of triple-negative breast cancer transplants. | Triple-negative breast cancer xenografts | Metabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods for assessing mitochondrial Complex I inhibition and cellular respiration.

Protocol 1: In Vitro Mitochondrial Complex I Activity Assay

This protocol describes a method to determine the direct inhibitory effect of a compound on the enzymatic activity of mitochondrial Complex I.

Figure 2. Experimental workflow for Complex I activity assay.

Materials:

-

Isolated mitochondria

-

Mitochondrial respiration buffer (e.g., 25 mM MOPS, 25 mM KCl, pH 7.4)

-

NADH

-

Coenzyme Q1 (Ubiquinone-1)

-

Antimycin A (Complex III inhibitor)

-

Rotenone (Complex I inhibitor, for positive control)

-

SMIP004

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from a suitable source (e.g., cultured cells or animal tissue) using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., BCA assay).

-

Reagent Preparation: Prepare stock solutions of NADH, Coenzyme Q1, Antimycin A, Rotenone, and SMIP004 in appropriate solvents.

-

Assay Setup: a. In each well of the 96-well plate, add 25 µg of isolated mitochondria. b. Add mitochondrial respiration buffer to a final volume of 180 µL. c. Add Antimycin A to a final concentration of 50 nM to inhibit Complex III. d. Add Coenzyme Q1 to a final concentration of 100 µM. e. Add varying concentrations of SMIP004 to the test wells. Include a vehicle control (solvent only) and a positive control (Rotenone, e.g., 100 nM).

-

Pre-incubation: Pre-incubate the plate at room temperature for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding 20 µL of NADH solution to each well to a final concentration of 200 µM.

-

Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH.

-

Data Analysis: a. Calculate the rate of NADH oxidation (ΔA340/min) for each condition. b. Normalize the rates to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the SMIP004 concentration and determine the IC50 value.

Protocol 2: Cellular Oxygen Consumption Rate (OCR) Assay

This protocol outlines the use of extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the effect of SMIP004 on mitochondrial respiration in intact cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

SMIP004

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone/Antimycin A (Complex I/III inhibitors)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an appropriate density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Compound Preparation: Prepare stock solutions of SMIP004, oligomycin, FCCP, and rotenone/antimycin A. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

Cell Preparation: a. Remove the cell culture medium from the microplate. b. Wash the cells twice with pre-warmed assay medium. c. Add the final volume of pre-warmed assay medium to each well. d. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.

-

Assay Execution: a. Place the cell culture microplate and the sensor cartridge in the Seahorse XF Analyzer. b. Program the instrument to perform a mitochondrial stress test. This typically involves sequential injections of the test compound (SMIP004), oligomycin, FCCP, and rotenone/antimycin A. c. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after each injection.

-

Data Analysis: a. Normalize the OCR data to cell number or protein content. b. Analyze the key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration, in the presence and absence of SMIP004.

Troubleshooting

-

Low Complex I activity: Ensure mitochondria are freshly isolated and have good integrity. Optimize substrate concentrations.

-

High variability in OCR measurements: Ensure consistent cell seeding and proper plate washing. Check for and eliminate bubbles in the wells.

-

Inconsistent compound effects: Verify the concentration and stability of the compound stock solutions.

Ordering Information

| Product | Supplier |

| This compound | Various chemical suppliers |

| SMIP004 [N-(4-butyl-2-methyl-phenyl) acetamide] | Maybridge, Ryan Scientific |

| Mitochondrial Complex I Activity Assay Kits | Abcam, Sigma-Aldrich, Cayman Chemical |

| Seahorse XF Analyzers and Consumables | Agilent Technologies |

Application Notes and Protocols: 4-Butyl-2-methylaniline in Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Butyl-2-methylaniline and its derivatives, particularly SMIP004 and its analog SMIP004-7, in the context of cancer research. The protocols detailed below are based on established methodologies for evaluating the anti-cancer properties of these compounds.

Introduction

This compound serves as a crucial scaffold for the synthesis of potent anti-cancer agents. Its derivatives have demonstrated significant efficacy in preclinical cancer models, particularly in aggressive and difficult-to-treat cancers such as triple-negative breast cancer and prostate cancer. The primary mechanism of action for these compounds involves the induction of cancer cell-selective apoptosis through the disruption of mitochondrial function and activation of cellular stress pathways.

One of the most studied derivatives is N-(4-butyl-2-methylphenyl)acetamide, also known as SMIP004, and its more potent analog, SMIP004-7. These compounds act as inhibitors of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), leading to a cascade of events culminating in programmed cell death.[1]

Mechanism of Action

The anti-cancer activity of this compound derivatives, exemplified by SMIP004-7, is multifaceted. The core mechanism revolves around the inhibition of mitochondrial respiration.

-

Mitochondrial Complex I Inhibition: SMIP004-7 acts as an uncompetitive inhibitor of mitochondrial Complex I. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[1][2]

-

Oxidative Stress and the Unfolded Protein Response (UPR): The surge in mitochondrial ROS induces oxidative stress, which in turn triggers the Unfolded Protein Response (UPR), a cellular stress response pathway.[3][4]

-

Downstream Signaling and Apoptosis: Activation of the UPR leads to several downstream effects, including:

-

Cell Cycle Arrest: Rapid degradation of Cyclin D1, a key regulator of cell cycle progression, leading to G1 phase arrest.[3][4]

-

Downregulation of Pro-Survival Factors: In prostate cancer models, SMIP004 has been shown to downregulate the androgen receptor.[3][4]

-

Activation of Pro-Apoptotic Signaling: The UPR activates pro-apoptotic signaling cascades, including the MAPK pathway, ultimately leading to programmed cell death.[3][4]

-

This targeted mechanism of action makes these compounds promising candidates for therapies that selectively eliminate cancer cells while sparing normal, healthy cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of SMIP004 and its derivatives.

Table 1: In Vitro Cytotoxicity of SMIP004-7

| Cell Line | Cancer Type | IC50 (µM) |

| LNCaP-S14 | Prostate Cancer | ~3.53 (for SMIP004) |

| LAPC4 | Prostate Cancer | ~0.68 |

Data extracted from studies on SMIP004 and its analog SMIP004-7, demonstrating potent cytotoxicity in prostate cancer cell lines.

Table 2: In Vivo Efficacy of SMIP004-7 in Xenograft Models

| Cancer Model | Treatment | Dosage | Duration | Tumor Growth Inhibition |

| LNCaP-S14 Xenograft | SMIP004-7 | 50 mg/kg (i.p. daily) | 10 days | ~40% reduction in final tumor weight |

| MDA-MB-231 Xenograft | SMIP004-7 | Not specified | 3 weeks | ~5-fold inhibition of tumor growth |

This data highlights the significant in vivo anti-tumor activity of SMIP004-7 in both prostate and triple-negative breast cancer models.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the anti-cancer effects of this compound derivatives.

Protocol 1: Synthesis of N-(4-butyl-2-methylphenyl)acetamide (SMIP004)

Objective: To synthesize SMIP004 via acetylation of this compound.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride to the stirred solution.

-

Add pyridine dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography or recrystallization to obtain pure N-(4-butyl-2-methylphenyl)acetamide.

-

Confirm the structure of the final product using techniques such as NMR and Mass Spectrometry.

Protocol 2: Cell Viability (MTT) Assay

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., LNCaP, MDA-MB-231)

-

Complete cell culture medium

-

96-well plates

-

This compound derivative (e.g., SMIP004-7) dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound in complete cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with solvent).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot Analysis for Protein Expression

Objective: To investigate the effect of this compound derivatives on the expression levels of key signaling proteins.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound derivative

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Cyclin D1, PARP, p-PERK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at various concentrations and for different time points.

-

Lyse the cells using lysis buffer and collect the total protein.

-

Determine the protein concentration using a BCA protein assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins based on molecular weight using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize the protein expression levels.

Protocol 4: Triple-Negative Breast Cancer Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound derivatives.

Materials:

-

Immunocompromised mice (e.g., SCID or nude mice)

-

Triple-negative breast cancer cells (e.g., MDA-MB-231)

-

Matrigel (optional)

-

This compound derivative formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., SMIP004-7 at 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) on a predetermined schedule (e.g., daily).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathway of this compound Derivatives

Caption: Signaling pathway of this compound derivatives in cancer cells.

Experimental Workflow for In Vivo Xenograft Study

Caption: Workflow for a triple-negative breast cancer xenograft study.

References

- 1. Metabolic targeting of cancer by a ubiquinone uncompetitive inhibitor of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small Molecule-Induced Mitochondrial Disruption Directs Prostate Cancer Inhibition via Unfolded Protein Response Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule-induced mitochondrial disruption directs prostate cancer inhibition via UPR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

The Role of 4-Butyl-2-methylaniline in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4-butyl-2-methylaniline as a key building block in the synthesis of bioactive molecules. It focuses on the preparation of N-(4-butyl-2-methylphenyl)acetamide, a compound identified as a potent inhibitor of mitochondrial complex I with significant anti-cancer properties.

Introduction

This compound is a substituted aniline that serves as a versatile precursor in medicinal chemistry. Its incorporation into molecular scaffolds has led to the discovery of compounds with notable biological activities. A prominent example is the synthesis of N-acyl derivatives, particularly N-(4-butyl-2-methylphenyl)acetamide (also known as SMIP004), which has been demonstrated to induce cancer-cell selective apoptosis. This compound disrupts mitochondrial respiration, leading to oxidative stress, cell cycle arrest, and programmed cell death, highlighting its potential as a therapeutic agent in oncology.

Bioactive Molecules Derived from this compound

The primary bioactive molecule of interest derived from this compound is N-(4-butyl-2-methylphenyl)acetamide . This compound has been identified as a selective inhibitor of mitochondrial complex I, a critical enzyme complex in the electron transport chain.

Mechanism of Action

Inhibition of mitochondrial complex I by N-(4-butyl-2-methylphenyl)acetamide disrupts the normal flow of electrons, leading to a cascade of cellular events:

-

Decreased ATP Production: The primary function of the electron transport chain is to generate a proton gradient for ATP synthesis. Inhibition of complex I hampers this process, leading to energy depletion within the cancer cell.

-

Increased Reactive Oxygen Species (ROS) Production: Disruption of the electron flow can lead to the leakage of electrons and the formation of superoxide and other reactive oxygen species. This induces oxidative stress, which can damage cellular components and trigger apoptosis.

-

Activation of Stress-Response Pathways: The cellular stress induced by mitochondrial dysfunction activates signaling pathways such as the unfolded protein response (UPR) and AMP-activated protein kinase (AMPK). These pathways can, in turn, modulate cell growth, proliferation, and apoptosis.

-

Cell Cycle Arrest and Apoptosis: The culmination of these effects is the induction of cell cycle arrest, primarily at the G1 phase, and the initiation of the apoptotic cascade, leading to the selective death of cancer cells.

Data Presentation

Table 1: Physicochemical Properties of N-(4-butyl-2-methylphenyl)acetamide

| Property | Value |

| Molecular Formula | C13H19NO |

| Molecular Weight | 205.30 g/mol |

| CAS Number | 34919-44-1 |

| Appearance | White to off-white solid |

| Melting Point | 98-100 °C |

| Solubility | Soluble in DMSO, Methanol |

Table 2: Biological Activity of N-(4-butyl-2-methylphenyl)acetamide and Analogs